

7-Methoxy-1-naphthylacetonitrile chemical properties and structure

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Compound of Interest

Compound Name: 7-Methoxy-1-naphthylacetonitrile

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7-Methoxy-1-naphthylacetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties, structure, and experimental protocols associated with **7-Methoxy-1-naphthylacetonitrile** (CAS No. 138113-08-3). This compound is a key intermediate in the synthesis of Agomelatine, a melatonin receptor agonist used as an antidepressant.^[1]

Chemical Identity and Properties

7-Methoxy-1-naphthylacetonitrile is a synthetic organic compound featuring a naphthalene core substituted with a methoxy group at the 7-position and a cyanomethyl group at the 1-position.^{[1][2]} Its chemical and physical properties are essential for its application in pharmaceutical synthesis and research.

Physicochemical Properties

The key physicochemical properties of **7-Methoxy-1-naphthylacetonitrile** are summarized in the table below, providing a comparative overview of data from various sources.

Property	Value	Source(s)
CAS Number	138113-08-3	[3] [4] [5]
Molecular Formula	C ₁₃ H ₁₁ NO	[2] [4] [5]
Molecular Weight	197.23 g/mol	[4] [5]
Appearance	Pale beige to dark tan solid; White to light yellow to light orange powder/crystal	[1] [2]
Melting Point	81-83 °C; 82.0 to 85.0 °C; 83.0 to 86.0 °C	[1]
Boiling Point	398.2 ± 11.0 °C at 760 mmHg (Predicted)	[1]
Density	1.135 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1] [6]
Purity	>98% (HPLC); >99.0% (HPLC)	[1] [5]

Spectroscopic and Structural Data

The structural integrity and purity of **7-Methoxy-1-naphthylacetonitrile** are typically confirmed using spectroscopic methods.

Spectroscopic Data	Details	Source(s)
¹ H NMR (300 MHz, CDCl ₃)	δ 3.98 (s, 3H), 4.09 (s, 2H), 7.09 (d, J=2.1 Hz, 1H), 7.22 (dd, J=9.0, 2.4 Hz, 1H), 7.34 (dd, J=7.8, 7.5 Hz, 1H), 7.55 (d, J=8.1 Hz, 1H), 7.78 (d, J=9.0 Hz, 1H), 8.01 (d, J=7.8 Hz, 1H)	[1]
Crystal Structure	Monoclinic	[1]
Space Group	P2 ₁ /c	[1]
Unit Cell Dimensions	a = 7.5110 (15) Å, b = 9.6170 (19) Å, c = 14.731 (3) Å, β = 101.03 (3)°	[1]

Chemical Structure

The chemical structure of **7-Methoxy-1-naphthylacetonitrile** is fundamental to its reactivity and role as a synthetic precursor.

Caption: Chemical structure of **7-Methoxy-1-naphthylacetonitrile**.

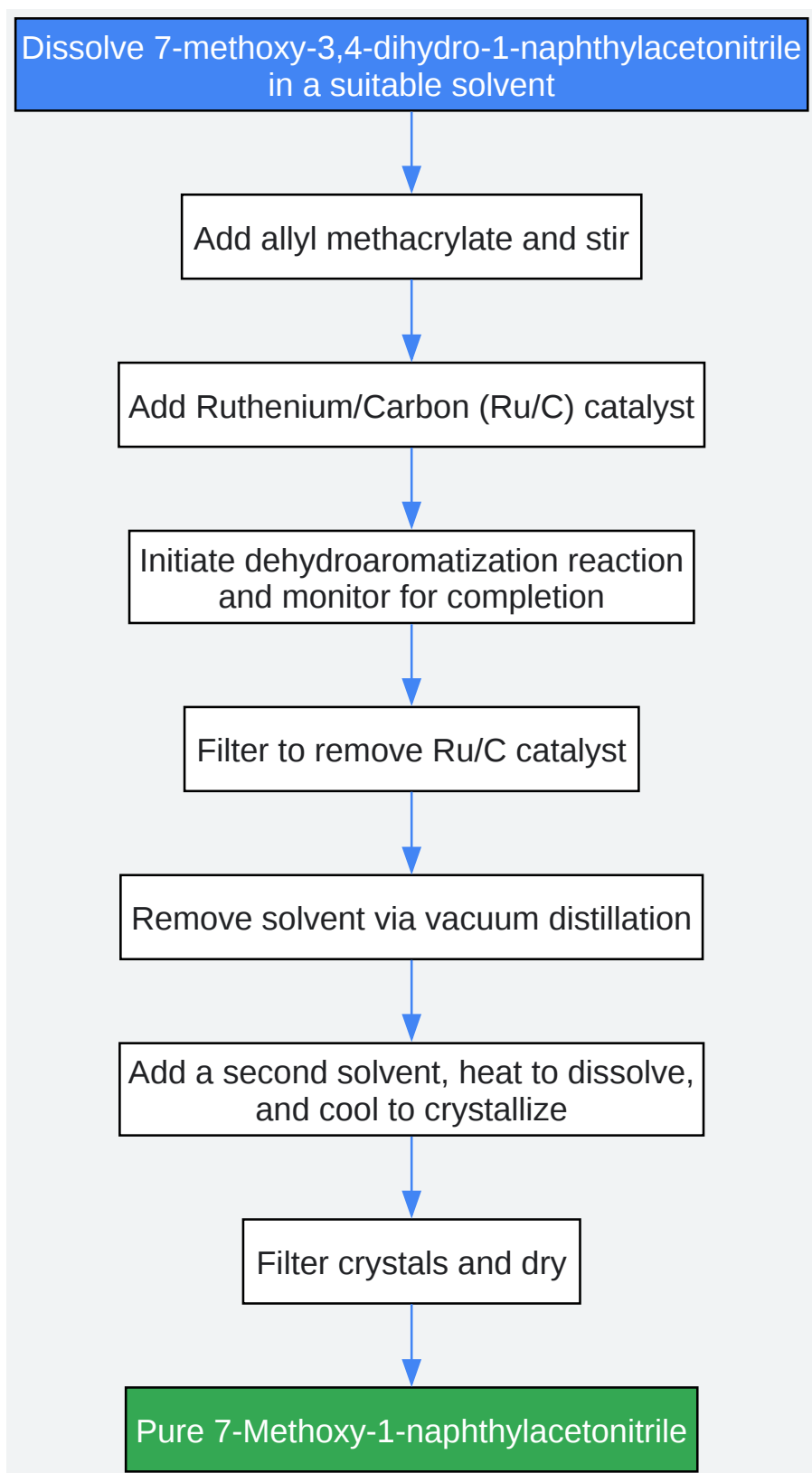
Experimental Protocols

Several synthetic routes for **7-Methoxy-1-naphthylacetonitrile** have been established, primarily focusing on its role as a precursor to Agomelatine. Below are detailed methodologies for key synthetic transformations.

Synthesis via Dehydroaromatization of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile

This common method involves the aromatization of a dihydronaphthalene precursor.[1][7]

Workflow Diagram:



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Caption: Workflow for dehydroaromatization synthesis.

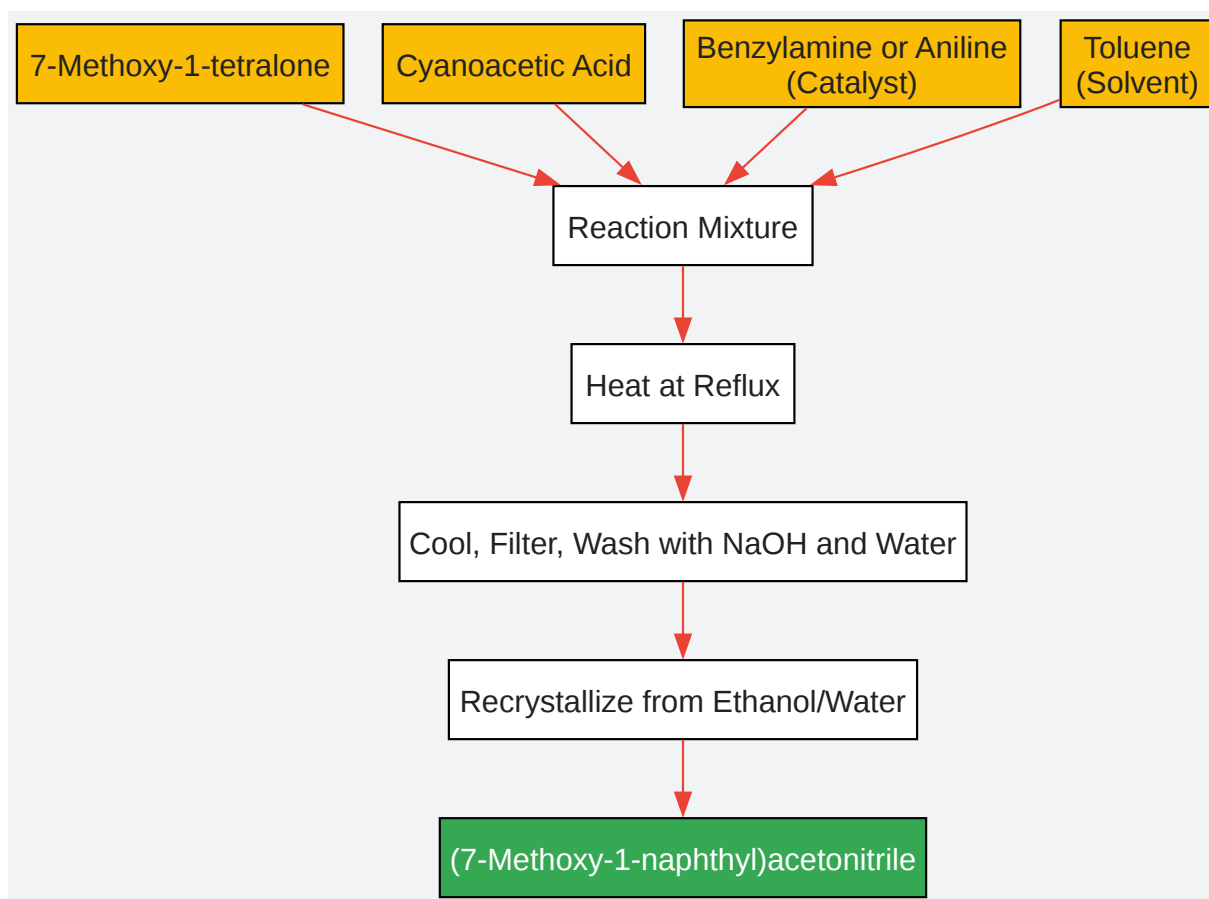
Detailed Protocol:

- Dissolution: Dissolve 7-methoxy-3,4-dihydro-1-naphthylacetonitrile in a suitable first solvent.
[1]
- Reagent Addition: Add allyl methacrylate to the solution and stir until the mixture is uniform.
[1]
- Catalysis: Introduce a ruthenium/carbon (Ru/C) catalyst to initiate the dehydroaromatization reaction.[1][7]
- Reaction Monitoring: Monitor the reaction's progress until completion.[1]
- Catalyst Removal: Upon completion, filter the reaction mixture to remove the solid Ru/C catalyst.[1]
- Solvent Removal: Remove the first solvent from the filtrate using vacuum distillation.[1]
- Crystallization: Add a second solvent to the residue, heat the mixture to dissolve the solid, and then cool to induce crystallization.[1][7]
- Isolation and Drying: Filter the resulting crystals and dry them to obtain pure **7-Methoxy-1-naphthylacetonitrile**. [1][7]

Synthesis from 7-Methoxy-1-tetralone

This industrial synthesis process involves the reaction of 7-methoxy-1-tetralone with cyanoacetic acid.[8][9]

Logical Relationship Diagram:



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Caption: Synthesis from 7-Methoxy-1-tetralone.

Detailed Protocol:

- Reaction Setup: In a reactor, combine 7-methoxy-1-tetralone, cyanoacetic acid, and a catalytic amount of benzylamine or aniline in toluene.[8][9]
- Reaction: Heat the mixture to reflux and maintain it until all the starting material has been consumed.[8][9]
- Workup: Cool the solution and filter. The resulting precipitate is washed with toluene. The filtrate is then washed with a 2N sodium hydroxide solution and subsequently with water until it is neutral.[8]
- Isolation: Remove the solvent by evaporation.[8]
- Purification: Recrystallize the resulting solid from an ethanol/water mixture (e.g., 80/20) to yield the final product with high chemical purity.[8]

Biological Significance and Applications

7-Methoxy-1-naphthylacetonitrile is primarily recognized as a crucial intermediate in the industrial production of Agomelatine.[9][10] Agomelatine is a novel antidepressant that acts as an agonist at melatonin (MT1 and MT2) receptors and an antagonist at the serotonin 5-HT_{2C} receptor.[10] Consequently, **7-Methoxy-1-naphthylacetonitrile** is also considered an impurity of Agomelatine.[5][11][12] Its synthesis and purification are critical steps in ensuring the quality and efficacy of the final active pharmaceutical ingredient.

Quality Control

The purity of **7-Methoxy-1-naphthylacetonitrile** is paramount and is typically assessed using High-Performance Liquid Chromatography (HPLC).[1]

General HPLC Protocol:

- Sample Preparation: Prepare a standard solution of **7-Methoxy-1-naphthylacetonitrile** at a known concentration in a suitable solvent such as methanol. Dissolve the sample to be analyzed in the same solvent.[1]
- Chromatographic System:
 - Column: A C18 reversed-phase column is commonly used.[1]

- Mobile Phase: A mixture of methanol and water is often employed as the eluent.[1]
- Detector: A UV detector set at an appropriate wavelength (e.g., 231 nm) is used for detection.[1]
- Analysis: Inject both the standard and sample solutions into the HPLC system to determine the purity of the sample by comparing the peak areas.[1]

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